TNFalpha-IN-C87 specifically inhibits IKKβ, a key component of the NFκB pathway. [] By inhibiting IKKβ, this compound prevents the degradation of IκB (inhibitor of NFκB), ultimately blocking the activation of NFκB. [] This inhibition leads to caspase-independent cell death, characterized by a loss of mitochondrial membrane potential. []
TNFalpha-IN-C87 has been investigated for its potential application in inhibiting ovarian cancer stem cell growth. [] Studies have shown that treatment with TNFalpha-IN-C87 effectively inhibits the growth and viability of ovarian cancer stem cells in vitro, even at low concentrations. [] In vivo studies using a xenograft model in mice further demonstrated that TNFalpha-IN-C87 effectively suppresses tumor growth, exceeding the efficacy of standard chemotherapeutic agents like carboplatin and paclitaxel. [] These findings suggest that TNFalpha-IN-C87 holds promise as a potential therapeutic agent for targeting ovarian cancer stem cells and preventing tumor recurrence.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7